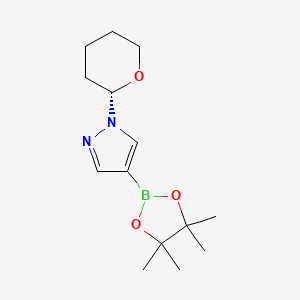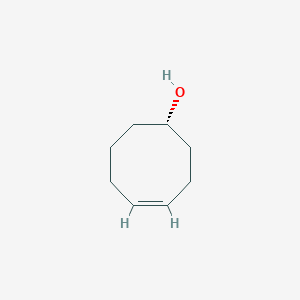![molecular formula C13H23BN2O3 B8051209 1-[(1S)-1-ethoxyethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8051209.png)
1-[(1S)-1-ethoxyethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-[(1S)-1-ethoxyethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a notable molecule in organic chemistry with a unique structural framework that makes it suitable for various applications in scientific research and industry. Its structure comprises a pyrazole ring, an ethoxyethyl group, and a dioxaborolane unit, which contribute to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-[(1S)-1-ethoxyethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is typically synthesized through the following steps:
Formation of the Pyrazole Ring: : This involves the reaction between a hydrazine derivative and a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Ethoxyethyl Group: : This step uses a nucleophilic substitution reaction where the pyrazole nitrogen attacks an ethyl vinyl ether or an ethyl haloalkane.
Incorporation of the Dioxaborolane Moiety: : The final step often involves the formation of a boronate ester through the reaction of the pyrazole with bis(pinacolato)diboron in the presence of a base and a suitable catalyst, typically a transition metal catalyst such as palladium.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve automated processes and continuous flow systems to ensure efficiency and scalability. The use of catalysts and reagents in bulk quantities and stringent control of reaction parameters would be essential for high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(1S)-1-ethoxyethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole participates in several types of chemical reactions:
Oxidation: : The compound can undergo oxidation reactions at the pyrazole ring or the ethoxyethyl group.
Reduction: : Reduction reactions can modify the pyrazole ring or reduce the boronate ester.
Substitution: : Both nucleophilic and electrophilic substitutions can occur on the pyrazole ring or at the boronate ester.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents include potassium permanganate, hydrogen peroxide, and organic peroxides.
Reduction: : Common reducing agents are sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: : Reagents for nucleophilic substitutions include halides and sulfonates, while electrophilic substitutions often use organometallic reagents.
Major Products Formed
Oxidation: : Oxidized derivatives of the pyrazole ring.
Reduction: : Reduced pyrazole derivatives and modified boronate esters.
Substitution: : Various substituted pyrazole derivatives and altered boronate esters.
Applications De Recherche Scientifique
1-[(1S)-1-ethoxyethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole finds applications in several fields:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: : Investigated for its potential as a bioactive compound in drug discovery.
Medicine: : Explored for its therapeutic potential, particularly in cancer research and as a building block for boron-containing drugs.
Industry: : Utilized in materials science for the development of new polymers and as a precursor in the manufacturing of electronic components.
Mécanisme D'action
The mechanism by which 1-[(1S)-1-ethoxyethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects involves:
Molecular Targets: : Interaction with enzymes, proteins, or receptors relevant to its biological activity.
Pathways Involved: : Modulation of signaling pathways, gene expression, or metabolic processes depending on its application.
Comparaison Avec Des Composés Similaires
1-[(1S)-1-ethoxyethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique compared to similar compounds due to its specific functional groups and boronate ester moiety, which confer distinct reactivity and applications.
List of Similar Compounds
1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1-(1-methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1-(1-hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
These similar compounds share the pyrazole ring and boronate ester but differ in the alkyl group attached to the nitrogen, leading to variations in their reactivity and applications.
Propriétés
IUPAC Name |
1-[(1S)-1-ethoxyethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BN2O3/c1-7-17-10(2)16-9-11(8-15-16)14-18-12(3,4)13(5,6)19-14/h8-10H,7H2,1-6H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKVGEWCELXYRI-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)[C@H](C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Methylphenol; tricyclo[5.2.2.0^{2,6}]undecane](/img/structure/B8051163.png)




![2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane](/img/structure/B8051227.png)
![Tert-butyl 7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8051229.png)
![tert-butyl (1R,5R,7R)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8051230.png)


